4,5-Difluoropyridin-2-amine chemical properties
4,5-Difluoropyridin-2-amine chemical properties
An In-Depth Technical Guide to 4,5-Difluoropyridin-2-amine: Properties, Synthesis, and Applications
Introduction
4,5-Difluoropyridin-2-amine, with the CAS Number 1211537-08-4, is a fluorinated heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an electron-rich amino group and two strongly electron-withdrawing fluorine atoms on a pyridine core, imparts a unique chemical reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making fluorinated intermediates like this one highly sought after in pharmaceutical research and development.[2][3][4]
PART 1: Physicochemical and Spectroscopic Profile
The distinct electronic nature of 4,5-Difluoropyridin-2-amine governs its physical and spectroscopic characteristics.
Physicochemical Properties
The key physical and chemical properties are summarized below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₂N₂ | PubChem[1] |
| Molecular Weight | 130.10 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 52-57 °C | Sigma-Aldrich |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Polar Surface Area | 38.9 Ų | PubChem[1] |
| Flash Point | 81 °C (177.8 °F) | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 4,5-Difluoropyridin-2-amine.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The aromatic protons will exhibit coupling to each other and to the adjacent fluorine atoms (H-F coupling). The amine protons typically appear as a broad singlet.
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¹³C NMR: The carbon spectrum will show five signals for the pyridine ring carbons. The carbons bonded to fluorine (C-4 and C-5) will appear as doublets with large C-F coupling constants.
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¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds and will show two distinct signals for the non-equivalent fluorine atoms at the 4- and 5-positions.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretching vibrations for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C-F bonds (around 1000-1300 cm⁻¹).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z of approximately 131.11.[5]
PART 2: Synthesis and Reactivity
The synthesis and reactivity of 4,5-Difluoropyridin-2-amine are heavily influenced by the electronic effects of its substituents.
Synthetic Strategies
The preparation of fluorinated aminopyridines can be challenging.[6] Common strategies often involve nucleophilic aromatic substitution (S_NAr) reactions on highly halogenated pyridine precursors. One established method involves the fluorination of a corresponding chloropyridine.
Figure 1: General workflow for the synthesis of 4,5-Difluoropyridin-2-amine via a Halogen Exchange (Halex) reaction.
Detailed Synthetic Protocol: Halogen Exchange
This protocol describes a representative synthesis from a dichlorinated precursor.
Objective: To synthesize 4,5-Difluoropyridin-2-amine from 2-Amino-4,5-dichloropyridine.
Methodology:
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Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-4,5-dichloropyridine and a suitable polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
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Addition of Fluorinating Agent: Add an excess of a spray-dried alkali metal fluoride, such as Potassium Fluoride (KF) or Cesium Fluoride (CsF).[7] CsF is more reactive but also more expensive. The use of a phase-transfer catalyst (e.g., a crown ether or quaternary ammonium salt) can facilitate the reaction.
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Reaction: Heat the mixture to a high temperature (typically in the range of 150-220 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
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Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of chloride with fluoride. The polar aprotic solvent helps to solubilize the fluoride salt and promote the S_NAr mechanism.
-
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully pouring the mixture into cold water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final 4,5-Difluoropyridin-2-amine.
Chemical Reactivity
The reactivity is a duality of the electron-donating amino group and the electron-withdrawing fluoro groups.
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Nucleophilic Aromatic Substitution (S_NAr): The pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen and the two fluorine atoms. This makes the compound susceptible to S_NAr, where a strong nucleophile can displace one of the fluorine atoms. The position of substitution (C-4 vs. C-5) will depend on the reaction conditions and the nature of the nucleophile.
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Reactions of the Amino Group: The 2-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, diazotized, or participate in coupling reactions.[8][9] For instance, it can undergo oxidative amidation with aldehydes.[9]
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Metal-Catalyzed Cross-Coupling: The C-F bonds can potentially be activated for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), although this is generally more challenging than with heavier halogens like bromine or iodine.[10] More commonly, the amino group is first converted to a better leaving group (e.g., via diazotization) or the molecule is further halogenated to provide a handle for cross-coupling.
Figure 2: Key reaction pathways for 4,5-Difluoropyridin-2-amine.
PART 3: Applications and Safety
Applications in Drug Discovery and Materials Science
4,5-Difluoropyridin-2-amine serves as a crucial intermediate in the synthesis of complex molecules with diverse applications.
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Pharmaceuticals: The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous drugs.[8][11] The addition of fluorine atoms, as in this molecule, is a key strategy in modern drug design to modulate pharmacokinetic properties.[4][12] It is used in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system.[2]
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Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.
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Organic Materials: Fluorinated organic compounds are of interest in materials science for applications in organic electronics and polymers due to their unique electronic properties and stability.
Safety and Handling
Based on available Safety Data Sheets (SDS), 4,5-Difluoropyridin-2-amine presents several hazards.
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Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13][14] It may also cause respiratory irritation.[13][14]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid breathing dust and prevent contact with skin and eyes.[13][15]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]
References
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Nguyen, O. T. K., et al. (2020). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. ChemistrySelect. [Link]
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Xiong, H., & Hoye, A. T. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Synlett, 33, 371–375. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71743374, 4,5-Difluoropyridin-2-amine. [Link]
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Kappe, C. O. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]
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Reddy, K. R., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2298–2304. [Link]
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Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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Capot Chemical. (2014). Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783238, 3,5-Difluoropyridin-2-amine. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
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Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]
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ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. [Link]
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Autech Industry Co.,Limited. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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LookChem. (n.d.). Cas 884494-36-4, 3-BROMO-2-CHLORO-5-FLUOROPYRIDINE. [Link]
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MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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